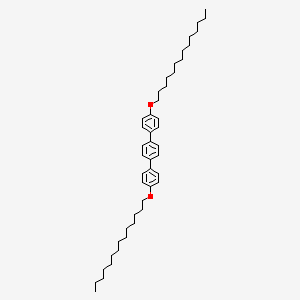
1,4-Bis(4-tetradecoxyphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(4-tetradecoxyphenyl)benzene: is an organic compound characterized by its unique structure, which includes two tetradecoxyphenyl groups attached to a central benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-tetradecoxyphenyl)benzene typically involves the reaction of 1,4-dibromobenzene with 4-tetradecoxyphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the industrial synthesis.
化学反応の分析
Types of Reactions
1,4-Bis(4-tetradecoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens can be introduced into the benzene ring using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1,4-Bis(4-tetradecoxyphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 1,4-Bis(4-tetradecoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Additionally, its unique structure allows it to form stable complexes with various metal ions, which can be exploited in catalysis and material science applications.
類似化合物との比較
1,4-Bis(4-tetradecoxyphenyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(4-phenylethynyl)benzene: Known for its application in liquid crystal compositions.
1,4-Bis(4-pyridylethynyl)benzene: Exhibits unique aggregation-induced emission properties.
1,4-Bis(4-phenoxybenzoyl)benzene: Used in the synthesis of advanced polymers.
The uniqueness of this compound lies in its long alkoxy chains, which impart distinct physical and chemical properties, making it suitable for specific applications in materials science and organic electronics.
特性
CAS番号 |
484039-29-4 |
|---|---|
分子式 |
C46H70O2 |
分子量 |
655.0 g/mol |
IUPAC名 |
1,4-bis(4-tetradecoxyphenyl)benzene |
InChI |
InChI=1S/C46H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-47-45-35-31-43(32-36-45)41-27-29-42(30-28-41)44-33-37-46(38-34-44)48-40-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-38H,3-26,39-40H2,1-2H3 |
InChIキー |
YFCWLCTTWQLKKD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


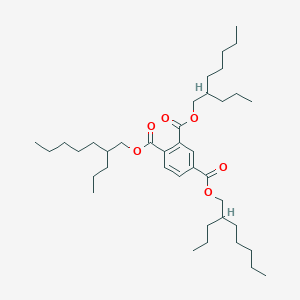
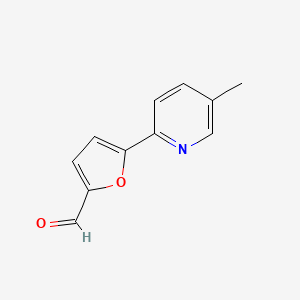
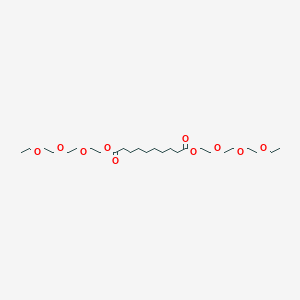
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
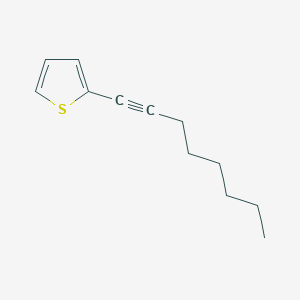
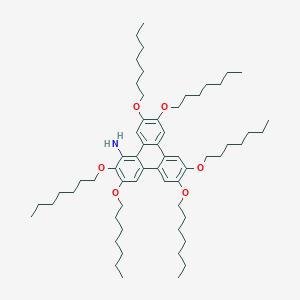
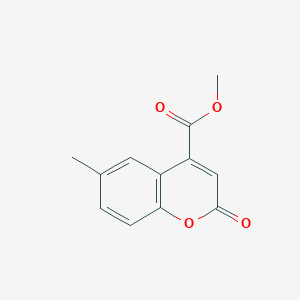
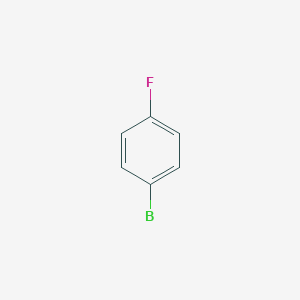
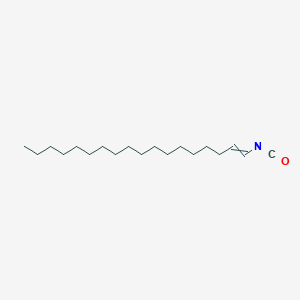
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
